molecular formula C11H11FO2 B565571 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) CAS No. 1246820-42-7

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

Cat. No. B565571
CAS RN: 1246820-42-7
M. Wt: 196.218
InChI Key: GVZDIJGBXSDSEP-NCYHJHSESA-N
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Description

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is a chemical compound with the molecular formula C11H11FO2 . It is used in the preparation and application of Smo inhibitors based on nebivolol for preparing Smo inhibitor drugs or antitumor drugs .


Synthesis Analysis

The synthesis of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can be achieved from 2H-1-Benzopyran-2-methanol, α- (chloromethyl)-6-fluoro-3,4-dihydro . The synthesis process has been optimized to achieve high yields and good separation of diastereomers .


Molecular Structure Analysis

The molecular structure of this compound includes a benzopyran ring with a fluoro group at the 6th position and an oxiranyl group at the 2nd position . The molecular weight is 194.2 g/mol .


Chemical Reactions Analysis

This compound is reactive and can form various derivatives with significant antimicrobial activities. For instance, the synthesis of urea/thiourea derivatives indicated that the chemical reactivity of this compound allows for the creation of compounds with significant biological activities.


Physical And Chemical Properties Analysis

The physical properties of this compound include a boiling point of 292 °C, a density of 1.299, and a flash point of 138 °C . It is slightly soluble in chloroform and methanol . The chemical properties include its reactivity with various nucleophiles and electrophiles.

Scientific Research Applications

Cardiovascular Research

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 has been identified as a key component in the synthesis of Nebivolol , which is a selective beta-1 receptor blocker used in the treatment of high blood pressure. This compound’s role in cardiovascular research is significant as it contributes to the development of medications that can prevent and treat heart diseases, including angina, myocardial infarction, and sudden cardiac events .

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is the beta-1 receptor . This receptor is a type of adrenergic receptor that plays a crucial role in the regulation of heart function.

Mode of Action

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 acts as a selective beta-1 receptor blocker . By blocking these receptors, it inhibits the action of catecholamines such as adrenaline and noradrenaline, which are hormones that stimulate the heart. This results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The compound’s action on the beta-1 receptors affects the adrenergic signaling pathway . This pathway plays a key role in the body’s response to stress, including the regulation of heart rate and blood pressure. By blocking the beta-1 receptors, the compound disrupts this pathway, leading to a decrease in heart rate and blood pressure .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may be well-absorbed in the body and could have good bioavailability.

Result of Action

The molecular and cellular effects of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2’s action include a decrease in heart rate and blood pressure . This can be beneficial in the treatment of conditions such as high blood pressure and heart disease .

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3). It is also hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) involves the use of a series of reactions to form the final product. The key steps in the synthesis include the preparation of the starting materials, the formation of the oxirane ring, and the introduction of the fluoro group.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "3-bromo-4,5-dihydro-2H-1-benzopyran", "fluorine gas" ], "Reaction": [ "Step 1: Condensation - 2-hydroxybenzaldehyde is condensed with ethyl acetoacetate in the presence of sodium ethoxide to form 3,4-dihydro-2H-1-benzopyran-2-one.", "Step 2: Bromination - 3,4-dihydro-2H-1-benzopyran-2-one is brominated using bromine to form 3-bromo-4,5-dihydro-2H-1-benzopyran.", "Step 3: Epoxidation - 3-bromo-4,5-dihydro-2H-1-benzopyran is treated with m-chloroperbenzoic acid to form 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran.", "Step 4: Fluorination - 6-bromo-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran is treated with fluorine gas in the presence of a catalyst to form 6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)." ] }

CAS RN

1246820-42-7

Product Name

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

Molecular Formula

C11H11FO2

Molecular Weight

196.218

IUPAC Name

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2

InChI Key

GVZDIJGBXSDSEP-NCYHJHSESA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 2
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 3
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 4
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 5
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)
Reactant of Route 6
6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers)

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